

Application Notes and Protocols: Ring-Opening Reactions of 1-Hydroxycyclopropane-1-carboxylates

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Compound of Interest

Compound Name: Methyl 1-hydroxycyclopropane-1-carboxylate

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Introduction

1-Hydroxycyclopropane-1-carboxylates are a fascinating class of strained organic molecules that serve as versatile building blocks in organic synthesis. As a subset of donor-acceptor cyclopropanes, the vicinal hydroxyl (donor) and carboxylate (acceptor) groups render the cyclopropane ring susceptible to a variety of ring-opening reactions. These transformations, driven by the release of ring strain (approximately 27.5 kcal/mol), provide a powerful method for the stereoselective synthesis of highly functionalized acyclic compounds, most notably γ -keto esters and their derivatives. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and other complex molecular architectures.

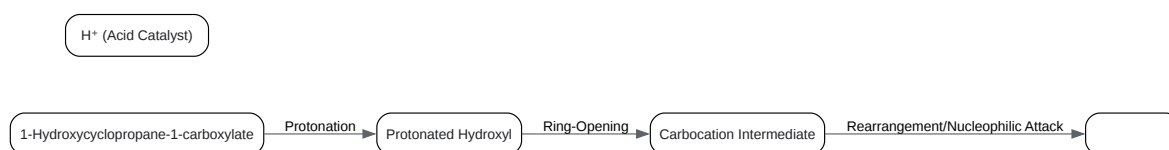
This document provides a detailed overview of the primary ring-opening reactions of 1-hydroxycyclopropane-1-carboxylates, including acid- and base-catalyzed methodologies. It offers comprehensive experimental protocols, quantitative data for various substrates and conditions, and mechanistic diagrams to facilitate the application of these reactions in a research and development setting.

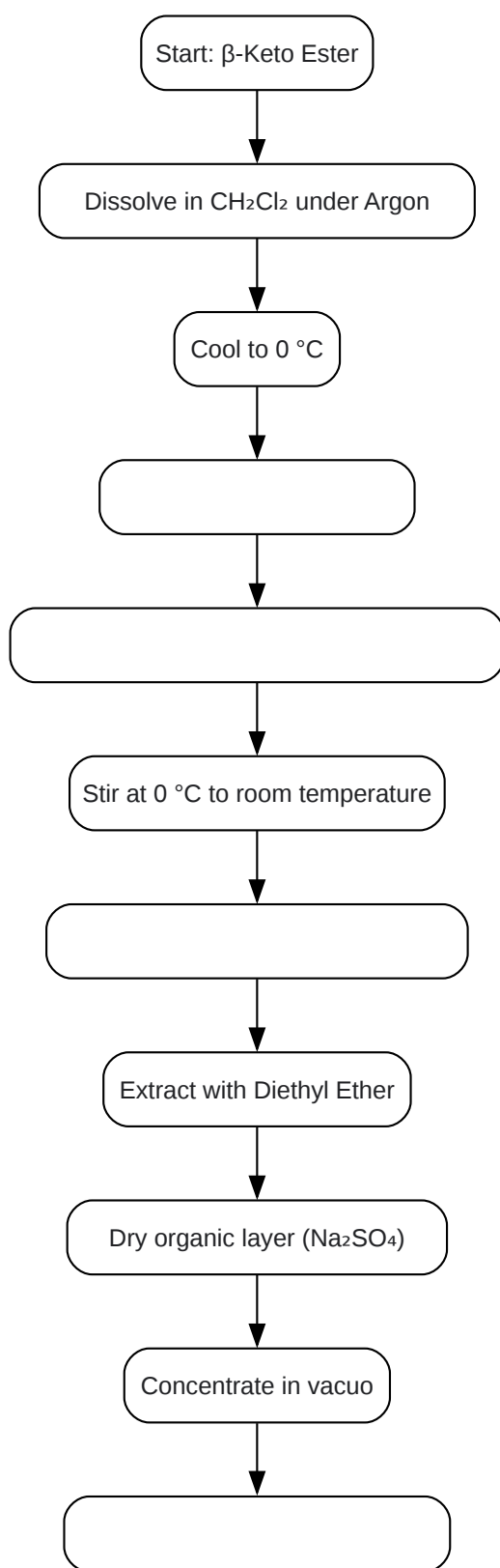
Reaction Mechanisms

The ring-opening of 1-hydroxycyclopropane-1-carboxylates typically proceeds through the formation of a stabilized 1,3-dipolar intermediate. The nature of the catalyst, whether an acid or a base, dictates the specific pathway of this transformation.

Acid-Catalyzed Ring-Opening

Under acidic conditions (either Brønsted or Lewis acids), the reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring leads to the formation of a stabilized tertiary carbocation. This carbocationic intermediate can then be trapped by a nucleophile or undergo rearrangement to yield the final product, which is often a γ -keto ester. The regioselectivity of the ring-opening can be influenced by the substitution pattern on the cyclopropane ring.





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